
N'-Methylpyrazine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Methylpyrazine-2-carbohydrazide is a chemical compound belonging to the class of pyrazine derivatives. Pyrazine is a six-membered heterocyclic diazine with nitrogen atoms at positions 1 and 4. This compound is known for its various biological activities and applications in different fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’-Methylpyrazine-2-carbohydrazide can be synthesized starting from 5-methylpyrazine-2-carboxylic acid. The acid is first converted to its methyl ester, which is then treated with hydrazine hydrate to form the carbohydrazide . The reaction typically involves refluxing the methyl ester with hydrazine hydrate in methanol .
Industrial Production Methods
The industrial production of N’-Methylpyrazine-2-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of commercially available starting materials and standard procedures to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N’-Methylpyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N’-Methylpyrazine-2-carbohydrazide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N’-Methylpyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects . For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N’-Methylpyrazine-2-carbohydrazide include:
5-Methylpyrazine-2-carbohydrazide: A closely related compound with similar synthetic routes and biological activities.
Pyrazine-2-carbohydrazide: Another related compound with similar chemical properties and applications.
Uniqueness
N’-Methylpyrazine-2-carbohydrazide is unique due to its specific substitution pattern and the resulting biological activities. Its electron-deficient nature and ability to form hydrogen bonds make it particularly useful in the development of luminescent materials and liquid crystalline compounds .
Eigenschaften
Molekularformel |
C6H8N4O |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
N'-methylpyrazine-2-carbohydrazide |
InChI |
InChI=1S/C6H8N4O/c1-7-10-6(11)5-4-8-2-3-9-5/h2-4,7H,1H3,(H,10,11) |
InChI-Schlüssel |
LWMIIJFFYDXHCD-UHFFFAOYSA-N |
Kanonische SMILES |
CNNC(=O)C1=NC=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



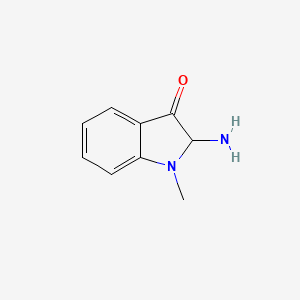
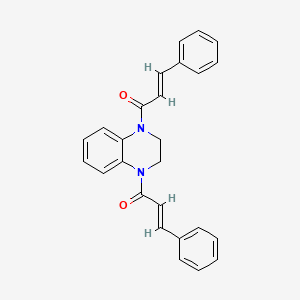


![6,9-Dibromo-1H-phenanthro[9,10-d]imidazole](/img/structure/B13114030.png)


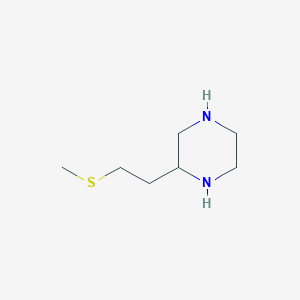
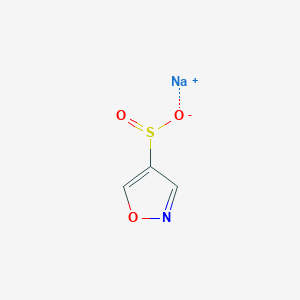
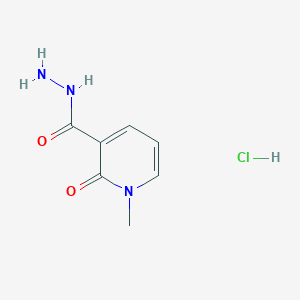
![1-[4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl]methanamine](/img/structure/B13114056.png)
![pivaloyl(-2)[pivaloyl(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13114061.png)
![2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine](/img/structure/B13114064.png)
